1-(4-chloro-2-methoxy-5-methylphenyl)-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one
Description
This compound features a dihydropyrazin-2-one core substituted with a 4-chloro-2-methoxy-5-methylphenyl group at position 1 and a [2-(3,4-diethoxyphenyl)ethyl]amino group at position 2.
Properties
IUPAC Name |
1-(4-chloro-2-methoxy-5-methylphenyl)-3-[2-(3,4-diethoxyphenyl)ethylamino]pyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O4/c1-5-31-20-8-7-17(14-22(20)32-6-2)9-10-26-23-24(29)28(12-11-27-23)19-13-16(3)18(25)15-21(19)30-4/h7-8,11-15H,5-6,9-10H2,1-4H3,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVFLDGQQXZMFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC2=NC=CN(C2=O)C3=C(C=C(C(=C3)C)Cl)OC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular structure of the compound can be broken down as follows:
- Molecular Formula : C22H28ClN3O2
- Molecular Weight : 405.93 g/mol
- IUPAC Name : 1-(4-chloro-2-methoxy-5-methylphenyl)-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one
This compound features a pyrazinone core with various substituents that may influence its biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to the one exhibit significant antitumor properties. For instance, derivatives of dihydropyrazinones have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that a related dihydropyrazinone derivative inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G2/M phase. The compound's ability to interact with tubulin was highlighted as a potential mechanism of action .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that similar structures possess activity against both Gram-positive and Gram-negative bacteria.
Data Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
This table summarizes the MIC values observed in preliminary tests, suggesting moderate antimicrobial efficacy .
Neuropharmacological Effects
Another area of interest is the neuropharmacological potential of this compound. Preliminary studies suggest that it may exhibit anxiolytic and antidepressant-like effects in animal models.
Case Study : In an animal study published in Pharmacology Biochemistry and Behavior, administration of a related compound resulted in decreased anxiety-like behaviors in mice subjected to stress tests. The proposed mechanism involves modulation of serotonin and norepinephrine levels .
While specific mechanisms for this exact compound are still under investigation, related compounds have demonstrated various modes of action:
- Inhibition of Enzymatic Activity : Some derivatives inhibit enzymes involved in cancer cell metabolism.
- Receptor Modulation : Interaction with neurotransmitter receptors has been noted, particularly in neuropharmacological contexts.
- Oxidative Stress Induction : Certain analogs induce oxidative stress in microbial cells leading to cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence includes several structurally related heterocyclic compounds, enabling comparative analysis:
Core Heterocycle and Substitution Patterns
- Target Compound: Dihydropyrazin-2-one core with chloro, methoxy, and methyl groups on the phenyl ring, and a diethoxyphenethylamino side chain.
- 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one (): Pyrrol-3-one core with chlorophenyl, methyl, phenyl, and thiophenyl substituents.
- 4-Chloro-5-(1-methylhydrazino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one (): Dihydropyridazin-3-one core with chloro and methylphenyl groups. The pyridazinone core differs in nitrogen positioning, which may affect hydrogen-bonding interactions in biological systems .
Physicochemical and Pharmacological Implications
- Methoxy and ethoxy groups (target compound, ) increase steric bulk and electron-donating effects, which may modulate receptor binding or metabolic stability. Thiophene () and pyridine () moieties introduce π-π stacking capabilities, critical for interactions with aromatic residues in proteins .
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Evidence Gaps : The provided materials lack direct pharmacological data for the target compound, limiting functional comparisons. Structural analogs (e.g., ) suggest bioactivity in heterocycle-driven systems but require further validation.
- Synthetic Challenges: The target compound’s multi-substituted dihydropyrazinone core may pose synthesis hurdles, such as regioselectivity in cyclization or coupling steps, as seen in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
